molecular formula C14H14ClNO2S B4685006 1-(3-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide

1-(3-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide

Cat. No.: B4685006
M. Wt: 295.8 g/mol
InChI Key: GYPXMYXIVRCETL-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-(3-methylphenyl)methanesulfonamide is an organic compound characterized by the presence of a chlorophenyl group and a methylphenyl group attached to a methanesulfonamide moiety

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-11-4-2-7-14(8-11)16-19(17,18)10-12-5-3-6-13(15)9-12/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPXMYXIVRCETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 3-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-N-(3-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

    Oxidation and Reduction: The aromatic rings can be subjected to oxidation and reduction reactions, leading to the formation of various derivatives.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-N-(3-methylphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-N-(3-methylphenyl)methanesulfonamide can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3-(3-methylphenyl)urea: This compound has a similar structure but contains a urea group instead of a sulfonamide group.

    1-(3-Chlorophenyl)-3-(3-methylphenyl)thiourea: Similar to the urea derivative but with a thiourea group.

    1-(3-Chlorophenyl)-3-(3-methylphenyl)carbamate: Contains a carbamate group, offering different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide
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1-(3-chlorophenyl)-N-(3-methylphenyl)methanesulfonamide

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